molecular formula C11H11BrN2S B13250206 4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

Cat. No.: B13250206
M. Wt: 283.19 g/mol
InChI Key: VBFCTVWGODPOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 4-bromo-2-methylaniline with a thiazole derivative. One common method is the palladium-catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino)quinoline . This reaction can be carried out in the presence of ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates and Me3Al to form the desired amide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives .

Scientific Research Applications

4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C11H11BrN2S/c1-8-4-9(12)2-3-11(8)14-6-10-5-13-7-15-10/h2-5,7,14H,6H2,1H3

InChI Key

VBFCTVWGODPOKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NCC2=CN=CS2

Origin of Product

United States

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